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Compound of Interest

Compound Name: Dimethylamino-PEG2-C2-NH2

Cat. No.: B11914906 Get Quote

An In-depth Examination of a Versatile PROTAC Linker

Introduction
Dimethylamino-PEG2-C2-NH2 is a heterobifunctional, PEG-based linker integral to the

burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component

in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel

therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate

disease-causing proteins. This technical guide provides a comprehensive overview of

Dimethylamino-PEG2-C2-NH2, including its chemical properties, a plausible synthesis

protocol, its application in PROTAC synthesis, and the underlying mechanism of action.

Chemical Properties and Specifications
Dimethylamino-PEG2-C2-NH2 is characterized by a short polyethylene glycol (PEG) chain,

which imparts favorable physicochemical properties such as increased solubility and improved

pharmacokinetic profiles to the resulting PROTAC molecule. The terminal dimethylamino and

primary amine groups provide versatile handles for conjugation to other molecular entities.
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Property Value Reference

IUPAC Name
2-(2-(2-aminoethoxy)ethoxy)-

N,N-dimethylethanamine
[1]

Synonyms Dimethylamino-PEG2-C2-NH2 [1]

CAS Number 692782-62-0 [1]

Molecular Formula C8H20N2O2 [1]

Molecular Weight 176.26 g/mol [1]

Exact Mass 176.1525 g/mol [1]

Appearance To be determined [1]

Purity >98% (typical) [1]

Solubility To be determined [1]

Storage Conditions

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark environment.

[1]

Synthesis and Bioconjugation
Plausible Synthesis of Dimethylamino-PEG2-C2-NH2
While specific proprietary synthesis methods may vary, a plausible synthetic route for

Dimethylamino-PEG2-C2-NH2 can be conceptualized based on established organic chemistry

principles. A potential pathway involves the protection of one amine group, followed by

PEGylation and subsequent deprotection.

Experimental Protocol:

Protection of a Diamine: Start with a suitable diamine precursor, for instance, N-Boc-

ethylenediamine. The Boc (tert-butyloxycarbonyl) group protects one of the amine

functionalities.
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PEGylation: React the Boc-protected diamine with a suitable PEGylating agent, such as 2-

(2-(dimethylamino)ethoxy)ethyl methanesulfonate. This reaction would be carried out in an

appropriate solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic

base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution.

Deprotection: Following the successful PEGylation, the Boc protecting group can be

removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane

(DCM).

Purification: The final product, Dimethylamino-PEG2-C2-NH2, would be purified using

standard techniques such as column chromatography or preparative HPLC to achieve the

desired purity.

Application in PROTAC Synthesis
The primary application of Dimethylamino-PEG2-C2-NH2 is as a linker in the modular

synthesis of PROTACs. The linker connects a ligand that binds to a target protein of interest

(POI) with a ligand for an E3 ubiquitin ligase. The terminal amines of the linker allow for

versatile conjugation strategies, most commonly through amide bond formation.

Experimental Protocol for PROTAC Synthesis via Amide Bond Formation:

Activation of Carboxylic Acid: A ligand (either for the POI or the E3 ligase) bearing a

carboxylic acid functional group is activated using a peptide coupling reagent such as HATU

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in

an anhydrous aprotic solvent (e.g., DMF).

First Amide Coupling: Dimethylamino-PEG2-C2-NH2 is added to the activated ligand

solution. The reaction is stirred at room temperature until completion, which can be

monitored by LC-MS. The resulting intermediate is a ligand-linker conjugate.

Purification of Intermediate: The ligand-linker conjugate is purified from the reaction mixture

using techniques like preparative HPLC.

Second Amide Coupling: The second ligand (with a carboxylic acid group) is activated

separately using the same method as in step 1. The purified ligand-linker intermediate from
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step 3 is then added to this activated ligand to form the final PROTAC molecule.

Final Purification: The final PROTAC is purified by preparative HPLC to yield a highly pure

product for biological evaluation.

Mechanism of Action in Targeted Protein
Degradation
PROTACs synthesized using Dimethylamino-PEG2-C2-NH2 function by inducing the

formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The

flexibility and hydrophilicity of the PEG linker are crucial for enabling the optimal orientation of

the two proteins to facilitate this interaction.

PROTAC
(with Dimethylamino-PEG2-C2-NH2 linker)

Ternary Complex
(POI-PROTAC-E3)

Target Protein
of Interest (POI)

E3 Ubiquitin Ligase

Ubiquitination of POIProximity-induced 26S ProteasomeTargeting for degradation Degradation of POI Recycled Amino Acids

Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.

Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein by

transferring ubiquitin molecules to it. This polyubiquitinated protein is then recognized and

degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The

PROTAC molecule is then released to engage with another target protein and E3 ligase, acting

catalytically.

Experimental and Logical Workflows
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The development of a PROTAC using Dimethylamino-PEG2-C2-NH2 follows a structured

workflow from synthesis to biological evaluation.

PROTAC Synthesis

Biological Evaluation
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Caption: Logical workflow for PROTAC synthesis and evaluation.

The signaling pathway leveraged by PROTACs is the endogenous ubiquitin-proteasome

system, a fundamental process for protein turnover in eukaryotic cells.
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Caption: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion
Dimethylamino-PEG2-C2-NH2 is a valuable and versatile linker for the construction of

PROTACs. Its chemical structure offers a balance of hydrophilicity and flexibility, which are

critical for the formation of a productive ternary complex and for imparting drug-like properties

to the final PROTAC molecule. The straightforward conjugation chemistry via its terminal amine

groups allows for its efficient incorporation into a modular PROTAC synthesis workflow. As the

field of targeted protein degradation continues to expand, the rational design and selection of

linkers like Dimethylamino-PEG2-C2-NH2 will remain a cornerstone of developing novel and

effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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